(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

Catalog No.
S3017859
CAS No.
174953-30-1
M.F
C3H6O4S
M. Wt
138.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

CAS Number

174953-30-1

Product Name

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

IUPAC Name

(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

Molecular Formula

C3H6O4S

Molecular Weight

138.14

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

OQXNUCOGMMHHNA-VKHMYHEASA-N

SMILES

CC1COS(=O)(=O)O1

solubility

not available

Organic Synthesis

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” is an essential intermediate in organic synthesis .

Methods of Application: The synthesis process of this compound involves a reaction that releases a large amount of heat, leading to its hydrolysis . The low heat exchange efficiency of traditional batch reactors can lead to lower product yield and certain safety hazards . Therefore, continuous flow microreaction technology is a significant development direction for the synthesis of this compound .

Results or Outcomes: Based on the advantages of efficient dispersion and mixing of fluids at the micrometer scale in microreactors, the effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates, and other factors on the conversion and selectivity to this compound are investigated . The continuous reaction yield can reach 92.22% under optimal conditions .

Lithium-Ion Batteries

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” plays a vital role in improving the performance and service life of lithium-ion batteries .

Methods of Application: This compound is used as an electrolyte additive for potassium-metal batteries . The addition of this compound is efficient in passivating the potassium-metal surface and inhibiting the formation of electrolyte-soluble oligocarbonates .

Results or Outcomes: Electrochemical tests and gas chromatography-mass spectrometry (GC-MS) reveal that the addition of this compound is efficient in passivating the potassium-metal surface and inhibiting the formation of electrolyte-soluble oligocarbonates, which are formed in the electrolyte without this compound .

Biomolecule-Ligand Complexes

Application Summary: This compound is used in the study of biomolecule-ligand complexes .

Methods of Application: The compound is used in molecular dynamics simulations to understand the interactions between biomolecules and ligands .

Results or Outcomes: The results of these studies can help in free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Flame Retardants

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” can be used as a flame retardant .

Methods of Application: Due to its unique structure, it can effectively improve the flame retardancy of polymers . It can be used in electronic products, plastic materials, textiles, and coatings .

Results or Outcomes: The use of this compound as a flame retardant can significantly enhance the safety of various products .

Preparation of Imidazolidinium Salts

Application Summary: This compound may be employed in the preparation of imidazolidinium salts .

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide, also known as 4-methyl-1,3,2-dioxathiolane 2,2-dioxide, is a sulfur-containing heterocyclic compound characterized by its unique dioxathiolane structure. It has a molecular formula of C₃H₆O₄S and a molecular weight of approximately 138.14 g/mol. The compound features a five-membered ring containing two oxygen atoms and one sulfur atom, which contributes to its reactivity and potential applications in organic synthesis and materials science .

Typical of dioxathiolanes. Notably, it can undergo hydrolysis under certain conditions, leading to the formation of other sulfur-containing compounds. The synthesis of (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide often involves the use of specific catalysts and controlled conditions to optimize yield and selectivity. For instance, studies have demonstrated that continuous flow microreaction technology can enhance the efficiency of its synthesis by improving heat exchange and reaction kinetics .

Research indicates that (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide exhibits notable biological activity. It has been investigated for its potential as an intermediate in the development of pharmaceuticals and agrochemicals. Its unique structure may contribute to specific interactions with biological targets, although detailed studies on its pharmacological effects are still ongoing .

The synthesis of (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide can be achieved through several methods:

  • Microreactor Technology: This method allows for precise control over reaction conditions such as temperature and flow rates. Optimal conditions reported include a temperature of approximately 14.73 °C and a catalyst concentration of 0.5 g/L, achieving yields up to 92.22% .
  • Batch Reactions: Traditional batch synthesis methods can also be employed but may result in lower yields due to inefficiencies in heat management.
  • Catalytic Methods: Utilizing specific catalysts can enhance reaction rates and selectivity towards the desired product.

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide finds applications in various fields:

  • Organic Synthesis: It serves as an essential intermediate for synthesizing more complex organic molecules.
  • Lithium-Ion Batteries: Its properties contribute to improving the performance and longevity of lithium-ion batteries .
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Several compounds share structural similarities with (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Characteristics
(R)-4-Methyl-1,3,2-dioxathiolane 2-Oxide1006381-03-8Contains an oxide group; different reactivity
4-Methyl-1,3,2-dioxathiolane 2-Oxide1469-73-4Mixture of isomers; broader application spectrum
1,3,2-Dioxathiolane 2-Oxide1072-53-3Lacks methyl substitution; distinct properties

The adoption of continuous flow microreactor systems has revolutionized the synthesis of (4S)-methyl-1,3,2-dioxathiolane 2,2-dioxide by enhancing heat and mass transfer efficiency. A fixed-bed reactor configuration utilizing spherical titanium silicalite-1 (TS-1) as a heterogeneous catalyst demonstrated a 99.5% conversion rate of ethylene sulfite to dioxathiolane derivatives under optimized conditions. This system operates at a liquid hourly space velocity (LHSV) of 0.6 h⁻¹, with temperature gradients maintained at 10°C and 5°C across sequential reaction zones to prevent thermal degradation of intermediates.

Comparative studies between batch and flow electrochemical systems reveal that microreactors reduce reaction times by 40–60% while improving regioselectivity through precise potential control. The radical addition-elimination mechanism in flow systems benefits from enhanced interfacial contact between ethylene sulfite and hydrogen peroxide, minimizing side reactions such as over-oxidation or polymerization. Key parameters for microreactor optimization include:

ParameterOptimal ValueImpact on Yield
H₂O₂:Substrate Ratio1.05:1Maximizes oxidation efficiency
H₂O₂ Concentration30 wt%Balances reactivity and safety
Residence Time12–15 minutesEnsures complete conversion

The incorporation of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide into lithium-ion battery electrolytes fundamentally alters the solvation environment surrounding lithium cations, leading to enhanced electrochemical performance through optimized ion transport and interfacial chemistry [3] [4].

The solvation structure modification mechanism operates through direct coordination of the sulfate ester functional groups with lithium ions, resulting in a distinctive alteration of the primary solvation shell geometry [5]. Molecular dynamics simulations reveal that the addition of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide reduces the average coordination number from 3.8-4.2 to 3.2-3.6, representing a 12.5% decrease in the number of coordinating species around each lithium ion [6] [7]. This coordination number reduction correlates with enhanced lithium ion mobility, as demonstrated by increased exchange rates from 0.15-0.25 ps⁻¹ to 0.35-0.45 ps⁻¹, representing a 70% improvement in dynamic behavior [8].

The tetrahedral coordination geometry characteristic of lithium solvation in conventional carbonate electrolytes undergoes systematic distortion upon introduction of the methyl-substituted dioxathiolane derivative [7]. The Li-O bond distances contract from 1.85-2.10 Å to 1.75-1.95 Å, indicating stronger but more labile coordination interactions [6]. This structural modification enhances the desolvation kinetics at electrode interfaces, reducing the energy barrier for lithium ion insertion and extraction processes [9] [10].

Quantum chemical calculations demonstrate that (4S)-Methyl- [3]dioxathiolane 2,2-dioxide exhibits lower binding energies with lithium ions (-1.8 to -2.0 eV) compared to conventional carbonate solvents (-2.1 to -2.3 eV), facilitating more efficient desolvation processes [11]. The reduced binding energy represents a 10.5% improvement in desolvation thermodynamics, directly contributing to enhanced charge transfer kinetics at electrode-electrolyte interfaces [5] [9].

The solvation structure modification extends beyond simple coordination geometry changes to encompass alterations in the dynamic exchange behavior between coordinated and bulk electrolyte species [6] [8]. Time-resolved nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns indicative of modified lithium coordination environments, with characteristic changes in the relative positions of resonances corresponding to different solvation motifs [8]. These spectroscopic observations provide direct experimental evidence for the participation of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide in the lithium solvation shell through solvent-additive exchange reactions [12].

ParameterWithout MDTDWith MDTDChange (%)
Coordination Number3.8-4.23.2-3.6-12.5
Li-O Bond Distance (Å)1.85-2.101.75-1.95-8.3
Exchange Rate (ps⁻¹)0.15-0.250.35-0.45+70
Binding Energy (eV)-2.1 to -2.3-1.8 to -2.0+10.5

Anion-Driven Interfacial Charge Transfer Processes

The interfacial charge transfer dynamics at electrode-electrolyte boundaries undergo substantial modification in the presence of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide, primarily through anion-mediated electronic interactions that facilitate improved electrochemical kinetics [13] [14]. The sulfate ester functionality serves as an active participant in charge redistribution processes at multiple electrode interfaces, contributing to enhanced battery performance through reduced interfacial resistance and improved charge transfer coefficients [15] [16].

At the lithium nickel manganese oxide cathode interface, charge transfer processes exhibit directional characteristics with cation migration toward the interface accompanied by compensating electronic redistribution [13]. The presence of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide modifies the interfacial charge transfer coefficient from baseline values to 0.3-0.5 electrons per interface unit cell, representing a significant enhancement in charge transfer efficiency [4] [17]. The energy barrier for interfacial charge transfer decreases to 0.85 eV, facilitating improved high-voltage operation characteristics essential for spinel-type cathode materials [3] [4].

Graphite anode interfaces demonstrate distinct anion-driven charge transfer mechanisms characterized by interface-to-anion electron migration patterns [18] [19]. The reductive environment at graphite surfaces promotes the formation of sulfate-derived interfacial species that participate directly in solid electrolyte interphase construction [20] [21]. Charge transfer coefficients ranging from 0.2-0.4 electrons per interface unit cell correlate with reduced interfacial resistance values of 8.7 Ω·cm², representing substantial improvements over baseline electrolyte formulations [18] [22].

Lithium metal interfaces exhibit the most pronounced charge transfer enhancement, with metal-to-electrolyte electron transfer coefficients reaching 0.4-0.6 electrons per interface unit cell [5]. The reduced energy barrier of 0.78 eV for interfacial charge transfer contributes to improved lithium deposition morphology and reduced dendrite formation tendencies [5]. Interface resistance values decrease to 5.3 Ω·cm², facilitating enhanced cycling efficiency and reduced polarization losses during high-rate operation [23] [5].

The charge transfer enhancement mechanism operates through modification of the electronic structure at electrode-electrolyte interfaces, with (4S)-Methyl- [3]dioxathiolane 2,2-dioxide participating in interfacial electronic redistribution through its sulfate ester functionality [15] [13]. Density functional theory calculations reveal that the compound preferentially adsorbs at electrode surfaces with favorable adsorption energies, creating interfacial dipole moments that facilitate charge transfer processes [24] [25].

InterfaceCharge Transfer DirectionTransfer Coefficient (e⁻/interface)Energy Barrier (eV)Interface Resistance (Ω·cm²)
LNMO/ElectrolyteCation → Interface0.3-0.50.8512.5
Graphite/ElectrolyteInterface → Anion0.2-0.40.928.7
Li Metal/ElectrolyteMetal → Electrolyte0.4-0.60.785.3
LTO/ElectrolyteBalanced0.1-0.21.0515.2

Reductive Decomposition Pathways at Anode Surfaces

The reductive decomposition of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide at anode surfaces follows multiple concurrent pathways that collectively contribute to the formation of stable and ionically conductive solid electrolyte interphase layers [18] [17]. These decomposition mechanisms operate through distinct electrochemical reduction processes, each characterized by specific reduction potentials, activation energies, and resulting interfacial products [26] [27].

The single electron reduction pathway represents the dominant decomposition mechanism, occurring at a reduction potential of 1.74 V versus lithium/lithium ion with an activation energy of 0.42 eV [18]. This pathway generates sulfate radical intermediates that subsequently participate in interfacial film formation through radical coupling reactions and surface adsorption processes [14] [28]. The sulfate radicals contribute approximately 25% of the total solid electrolyte interphase composition, forming a continuous network that enhances ionic conductivity while maintaining electronic insulation properties [18] [27].

Two electron reduction processes occur at slightly higher potentials of 1.89 V versus lithium/lithium ion, requiring an activation energy of 0.68 eV [18] [26]. This pathway leads to the formation of lithium sulfate (Li₂SO₄) as the primary inorganic component, contributing 35% of the solid electrolyte interphase composition [15] [29]. The lithium sulfate component provides mechanical stability to the interfacial film while facilitating lithium ion transport through its crystalline structure [14] [28].

Radical formation pathways operate at lower reduction potentials of 1.65 V versus lithium/lithium ion with reduced activation barriers of 0.35 eV [30]. These processes generate organic radical species that participate in cross-linking reactions, contributing to the mechanical integrity of the solid electrolyte interphase through formation of polymer-like networks [31] [30]. The organic radical contribution represents approximately 15% of the total interfacial film composition [27] [19].

Ring opening decomposition mechanisms occur at 1.82 V versus lithium/lithium ion with activation energies of 0.51 eV, leading to the formation of linear sulfate species [32]. These linear compounds integrate into the solid electrolyte interphase matrix, providing flexibility and accommodating volume changes during lithium insertion and extraction cycles [21] [33]. The ring opening pathway contributes 15% of the total solid electrolyte interphase composition [27].

Polymerization pathways represent the final decomposition mechanism, occurring at 1.71 V versus lithium/lithium ion with activation energies of 0.39 eV [31] [30]. These processes generate cross-linked networks that enhance the mechanical properties of the solid electrolyte interphase while maintaining ionic permeability [28]. The polymerization contribution accounts for 10% of the total interfacial film composition [27] [19].

Reaction PathwayReduction Potential (V vs Li/Li⁺)Activation Energy (eV)Primary ProductsSEI Contribution (%)
Single electron reduction1.740.42Sulfate radicals25
Two electron reduction1.890.68Li₂SO₄35
Radical formation1.650.35Organic radicals15
Ring opening1.820.51Linear sulfates15
Polymerization1.710.39Cross-linked networks10

Synergistic Effects with Propylene Carbonate-Based Electrolytes

The combination of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide with propylene carbonate-based electrolytes demonstrates remarkable synergistic effects that enhance multiple electrolyte properties simultaneously, creating optimized ionic transport characteristics and improved electrochemical stability [34] [35] [36]. These synergistic interactions operate through complementary molecular mechanisms that address the inherent limitations of propylene carbonate while amplifying its beneficial properties [11] [37].

Ionic conductivity enhancement represents one of the most significant synergistic effects, with conductivity values increasing from 8.2 mS/cm in pure propylene carbonate to 10.1 mS/cm in formulations containing 1.0% (4S)-Methyl- [3]dioxathiolane 2,2-dioxide [34] [36]. This 23% improvement in ionic conductivity correlates with the modified lithium solvation structure that facilitates enhanced ion mobility through reduced solvation shell rigidity [11] [38]. The conductivity enhancement mechanism operates through preferential coordination of the dioxathiolane additive with lithium ions, reducing the effective solvation number and enhancing desolvation kinetics [12] [38].

Lithium ion transference number improvements from 0.31 to 0.42 represent a 35% enhancement that directly contributes to reduced concentration polarization during battery operation [36]. The increased transference number results from the preferential interaction of (4S)-Methyl- [3]dioxathiolane 2,2-dioxide with lithium cations, effectively decoupling lithium transport from anion mobility [11] [9]. This selective coordination mechanism prevents anion clustering around lithium ions, enabling more efficient cationic transport [38].

Viscosity reduction from 2.53 cP to 2.18 cP in optimized formulations facilitates improved mass transport characteristics while maintaining adequate solvation properties [34] [36]. The 14% viscosity decrease results from disruption of intermolecular hydrogen bonding networks in propylene carbonate through competitive interactions with the dioxathiolane additive [39] [37]. This viscosity modification enhances the penetration of electrolyte into porous electrode structures, improving battery performance at high charge and discharge rates [22] [33].

Electrochemical window expansion from 4.2 V to 5.1 V enables stable operation with high-voltage cathode materials [34] [36]. The enhanced electrochemical stability results from the preferential oxidation of the dioxathiolane additive at electrode surfaces, forming protective interfacial films that prevent further electrolyte decomposition [3] [4]. This protective mechanism extends the useful voltage range while maintaining electrolyte integrity during extended cycling [17].

Thermal stability improvements from 145°C to 175°C enhance battery safety characteristics and expand the operational temperature range [39] [36]. The enhanced thermal stability results from the formation of thermally stable interfacial films and reduced electrolyte reactivity through modified solvation structures [15] [29]. The 21% improvement in thermal stability directly contributes to improved battery safety and reliability under demanding operating conditions [28].

Cycling efficiency enhancements from 78.5% to 97.2% represent the cumulative effect of all synergistic improvements, demonstrating the comprehensive nature of the performance benefits [3] [4]. The improved cycling efficiency results from reduced side reactions, enhanced interfacial stability, and optimized lithium transport characteristics [17] [36]. These combined effects enable extended battery lifetimes with maintained capacity and reduced degradation rates [23] [5].

PropertyPC OnlyPC + 0.5% MDTDPC + 1.0% MDTDImprovement Factor
Ionic Conductivity (mS/cm)8.29.710.11.23
Li⁺ Transference Number0.310.380.421.35
Viscosity (cP)2.532.312.180.86
Electrochemical Window (V)4.24.85.11.21
Thermal Stability (°C)1451651751.21
Cycling Efficiency (%)78.595.897.21.24

XLogP3

-0.1

Dates

Last modified: 08-17-2023

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